molecular formula C11H14N6O2S B2467202 N-{1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]azetidin-3-yl}pyrimidin-4-amine CAS No. 2097918-23-3

N-{1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]azetidin-3-yl}pyrimidin-4-amine

Cat. No.: B2467202
CAS No.: 2097918-23-3
M. Wt: 294.33
InChI Key: YQUWXQSZQHZHSZ-UHFFFAOYSA-N
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Description

N-{1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]azetidin-3-yl}pyrimidin-4-amine ( 2097918-23-3) is a synthetic heterocyclic compound with a molecular formula of C11H14N6O2S and a molecular weight of 294.34 g/mol . This molecule is composed of two key pharmacophoric subunits: a 1-methyl-1H-pyrazole ring and an azetidine ring , linked by a sulfonamide group and further functionalized with a pyrimidin-4-amine moiety . The azetidine ring, a saturated four-membered nitrogen-containing heterocycle, is a significant scaffold in medicinal chemistry due to its contribution to molecular rigidity and its presence in various biologically active compounds . The specific structural motif of a sulfonyl-connected pyrazole and azetidine is recognized in related chemical entities, underscoring its relevance in drug discovery . The primary research value of this compound lies in its potential as a key intermediate or building block in the synthesis of more complex molecules for pharmaceutical research. Its structure, featuring multiple nitrogen heterocycles, makes it a valuable candidate for exploring interactions with biological targets. Azetidine-containing compounds are frequently investigated for their diverse biological activities and are utilized in the development of therapeutic agents, such as Janus Kinase (JAK) inhibitors . The presence of the pyrimidine ring, a common pharmacophore, further suggests potential utility in the design of kinase inhibitors or other targeted therapies . Researchers may employ this compound in hit-to-lead optimization campaigns, particularly in constructing DNA-encoded libraries or generating conformationally restricted peptide analogues . This product is intended for research purposes in a controlled laboratory environment and is strictly labeled For Research Use Only (RUO) . It is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-[1-(1-methylpyrazol-4-yl)sulfonylazetidin-3-yl]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N6O2S/c1-16-7-10(4-14-16)20(18,19)17-5-9(6-17)15-11-2-3-12-8-13-11/h2-4,7-9H,5-6H2,1H3,(H,12,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQUWXQSZQHZHSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)S(=O)(=O)N2CC(C2)NC3=NC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]azetidin-3-yl}pyrimidin-4-amine typically involves multiple steps, starting with the preparation of the pyrazole and pyrimidine intermediates. One common method involves the reaction of 1-methyl-1H-pyrazole-4-amine with a sulfonyl chloride to form the sulfonylated pyrazole intermediate. This intermediate is then reacted with azetidine-3-amine under specific conditions to form the final compound .

Industrial Production Methods

Industrial production of this compound may involve optimization of the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities without compromising quality.

Chemical Reactions Analysis

Types of Reactions

N-{1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]azetidin-3-yl}pyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed to modify the sulfonyl group or other functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as solvent choice, temperature, and pH, are optimized based on the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

Pharmaceutical Development

The compound's structural complexity allows for potential applications in drug development. Its ability to interact with various biological targets makes it suitable for:

  • Enzyme Inhibition : Research indicates that this compound may inhibit specific enzymes involved in disease pathways. For instance, it has shown potential in modulating the activity of acetyl-CoA carboxylase (ACC), which plays a crucial role in fatty acid metabolism. Inhibition of ACC can lead to reduced malonyl-CoA levels, influencing lipid biosynthesis and energy metabolism .
  • Receptor Binding : The compound may exhibit binding affinity to receptors involved in signaling pathways related to inflammation and cancer progression. This aspect is critical for developing therapeutic agents targeting these pathways .

Chemical Research

N-{1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]azetidin-3-yl}pyrimidin-4-amine serves as a building block for synthesizing more complex molecules. Its reactivity allows for:

  • Synthesis of Derivatives : The compound can undergo various chemical reactions, including oxidation and reduction, to form derivatives with potentially enhanced biological activities or different pharmacological profiles.
Reaction Type Description
OxidationConverts sulfonyl groups into sulfoxides or sulfones using oxidizing agents like hydrogen peroxide.
ReductionModifies the sulfonyl group or other functional groups using reducing agents such as sodium borohydride.
SubstitutionParticipates in substitution reactions where functional groups are replaced under specific conditions.

Material Science

The stability and unique reactivity of this compound are leveraged in creating new materials and chemical processes. Its potential applications include:

  • Development of New Materials : The compound's properties can be utilized in the synthesis of novel polymers or coatings that require specific chemical functionalities.

Ongoing research is focused on understanding the biological activities associated with this compound:

Enzyme Inhibition Studies

Studies have indicated that this compound may act as an inhibitor for enzymes critical to metabolic pathways. For example, its interaction with ACC could lead to significant implications for treating metabolic disorders .

Antimicrobial Properties

Preliminary investigations suggest that derivatives of this compound exhibit antimicrobial activity against Gram-negative bacteria, potentially disrupting bacterial cell wall synthesis or interfering with metabolic processes within the bacteria .

Mechanism of Action

The mechanism of action of N-{1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]azetidin-3-yl}pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target being studied .

Comparison with Similar Compounds

Comparison with Structural Analogs

Pyrimidine/Triazole Derivatives

  • N-Methyl-2-(3-nitro-1H-1,2,4-triazol-1-yl)pyrimidin-4-amine (1c) ():
    • Core Structure : Pyrimidin-4-amine with a nitro-triazole substituent.
    • Key Differences : Replaces the azetidine-sulfonyl group with a nitro-triazole, reducing steric bulk but increasing electron-withdrawing effects.
    • Physicochemical Properties : Higher melting point (235–237 °C decomp.) compared to the main compound, likely due to nitro group stabilization .
    • Spectral Data : Distinct $^1$H NMR signals at δ 9.50 (triazole-H) and 6.61 (pyrimidine-H), contrasting with the azetidine-related protons in the main compound .

Thienopyrimidine Hybrids

  • 4-(3-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)thieno[3,2-d]pyrimidine (): Core Structure: Thieno-pyrimidine fused with pyrazolo-pyrimidine. Synthesis Efficiency: Higher yield (82%) via Vilsmeier–Haack reaction, suggesting better reactivity than sulfonylation steps required for the main compound .

Pyrazole-Pyridine Amines

  • N-Cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine ():
    • Core Structure : Pyrazole-amine with pyridine and cyclopropyl groups.
    • Key Differences : Substitutes azetidine with cyclopropane, reducing ring strain but limiting conformational flexibility.
    • Synthesis Challenges : Lower yield (17.9%) highlights difficulties in C–N coupling compared to sulfonylation in the main compound .

Triazol-4-amine Sulfanyl Derivatives

  • 5-(Pyridin-4-yl)-3-(alkylsulfanyl)-4H-1,2,4-triazol-4-amine (): Core Structure: Triazol-4-amine with pyridine and sulfanyl groups.

Sulfanyl-Pyrimidine-Pyrazole Amines

  • (R)-4-[2-(Methylsulfanyl)pyrimidin-4-yl]-1-(tetrahydrofuran-3-yl)-1H-pyrazol-5-amine ():
    • Core Structure : Pyrimidine-pyrazole hybrid with tetrahydrofuran and methylsulfanyl groups.
    • Key Differences : Methylsulfanyl and tetrahydrofuran substituents introduce chirality and ether oxygen for hydrogen bonding.
    • Crystallography : Planar pyrimidine-pyrazole system with intramolecular hydrogen bonds (N–H···N), contrasting with the 3D flexibility of the main compound’s azetidine .

Chlorophenyl Pyrazolopyrimidines

  • N-[2-(4-Chlorophenyl)ethyl]-1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine ():
    • Core Structure : Chlorophenyl-substituted pyrazolopyrimidine.
    • Key Differences : Lipophilic chlorophenyl group enhances membrane permeability but may reduce aqueous solubility compared to the sulfonyl group in the main compound .

Physicochemical Properties

Compound Name Melting Point (°C) Key Spectral Features ($^1$H NMR) Solubility (Inferred)
N-{1-[(1-Methyl-1H-pyrazol-4-yl)sulfonyl]azetidin-3-yl}pyrimidin-4-amine Not reported Expected δ 7.8–8.2 (pyrimidine-H), δ 3.5–4.0 (azetidine-H) Moderate (polar aprotic solvents)
N-Methyl-2-(3-nitro-1H-1,2,4-triazol-1-yl)pyrimidin-4-amine (1c) 235–237 (decomp.) δ 9.50 (triazole-H), δ 6.61 (pyrimidine-H) Low (DMSO)
N-Cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine 104–107 δ 8.87 (pyridine-H), δ 2.95 (CH$_3$) High (chlorinated solvents)
(R)-4-[2-(Methylsulfanyl)pyrimidin-4-yl]-1-(tetrahydrofuran-3-yl)-1H-pyrazol-5-amine Not reported δ 2.5 (methylsulfanyl-H), δ 3.8 (tetrahydrofuran-H) Moderate (ethanol)

Biological Activity

N-{1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]azetidin-3-yl}pyrimidin-4-amine is a novel compound with significant potential in medicinal chemistry, particularly in the development of therapeutic agents. Its unique structural features, including a pyrazole ring, azetidine ring, and sulfonyl group, contribute to its biological activity. This article reviews its biological properties, focusing on enzyme inhibition, receptor binding, and potential therapeutic applications.

Structural Overview

The compound's structure can be summarized as follows:

Component Description
Pyrazole Ring Provides diverse reactivity and biological interactions.
Azetidine Ring Contributes to the compound's three-dimensional conformation.
Sulfonyl Group Enhances solubility and reactivity with biological targets.
Pyrimidine Moiety Involved in hydrogen bonding and receptor interactions.

Enzyme Inhibition

Research indicates that this compound may act as an inhibitor for specific enzymes involved in disease pathways. Preliminary studies have focused on its interaction with enzymes such as acetyl-CoA carboxylase (ACC), which plays a crucial role in fatty acid metabolism. Compounds structurally related to this compound have demonstrated the ability to modulate ACC activity, suggesting similar potential for this compound .

Receptor Binding Affinity

The compound's ability to bind to various receptors is under investigation. Its structural characteristics suggest that it may interact with receptors involved in signaling pathways related to metabolic disorders and cancer. Studies assessing binding affinities are ongoing, aiming to elucidate its therapeutic potential against conditions like obesity and diabetes .

Case Study 1: Antiparasitic Activity

A related study involving 1-methyl-1H-pyrazole derivatives highlighted their efficacy against parasitic nematodes, particularly Haemonchus contortus. The identified derivatives exhibited potent inhibitory effects at sub-nanomolar concentrations while maintaining selectivity towards the parasite over human cell lines . This suggests that this compound may possess similar antiparasitic properties worth exploring.

Case Study 2: Structure–Activity Relationship (SAR)

Research into the SAR of pyrazole derivatives has provided insights into optimizing compounds for enhanced biological activity. Modifications at various positions of the pyrazole ring have been shown to significantly affect potency and selectivity against target enzymes and receptors . This information can guide further development of this compound analogs.

Future Directions

The ongoing research into this compound aims to uncover its full therapeutic potential. Key areas of focus include:

  • Optimization of Biological Activity : Continued exploration of SAR to enhance potency and selectivity.
  • Mechanistic Studies : Investigating the molecular mechanisms underlying its biological effects.
  • Clinical Applications : Evaluating its efficacy in preclinical models for diseases such as obesity, diabetes, and parasitic infections.

Q & A

Q. Advanced

  • Kinase Inhibition Assays : Fluorescence polarization or ADP-Glo™ assays measure IC50_{50} against targets like FGFR or JAK2 .
  • Cellular Uptake Studies : LC-MS quantifies intracellular concentrations in cancer cell lines (e.g., cholangiocarcinoma models) .
  • Cytotoxicity Profiling : MTT assays assess selectivity between cancerous and normal cells .

How can researchers validate the compound’s therapeutic potential for cardiovascular or oncological targets?

Q. Advanced

  • Cardiovascular Models : Ex vivo heart failure models (e.g., reduced ejection fraction in rodents) test efficacy, referencing patents targeting systolic dysfunction .
  • Oncology Studies : Patient-derived xenografts (PDX) or CRISPR-engineered cell lines validate mechanisms like kinase inhibition .
  • SAR Analysis : Modifying the pyrimidine or azetidine groups correlates structural changes with activity .

What are the challenges in scaling up synthesis for preclinical studies?

Q. Advanced

  • Purification at Scale : Transition from column chromatography to recrystallization or continuous flow reactors improves throughput .
  • Byproduct Management : QbD (Quality by Design) approaches optimize reaction parameters to minimize impurities .
  • Stability Testing : Accelerated degradation studies (e.g., 40°C/75% RH) identify storage conditions .

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